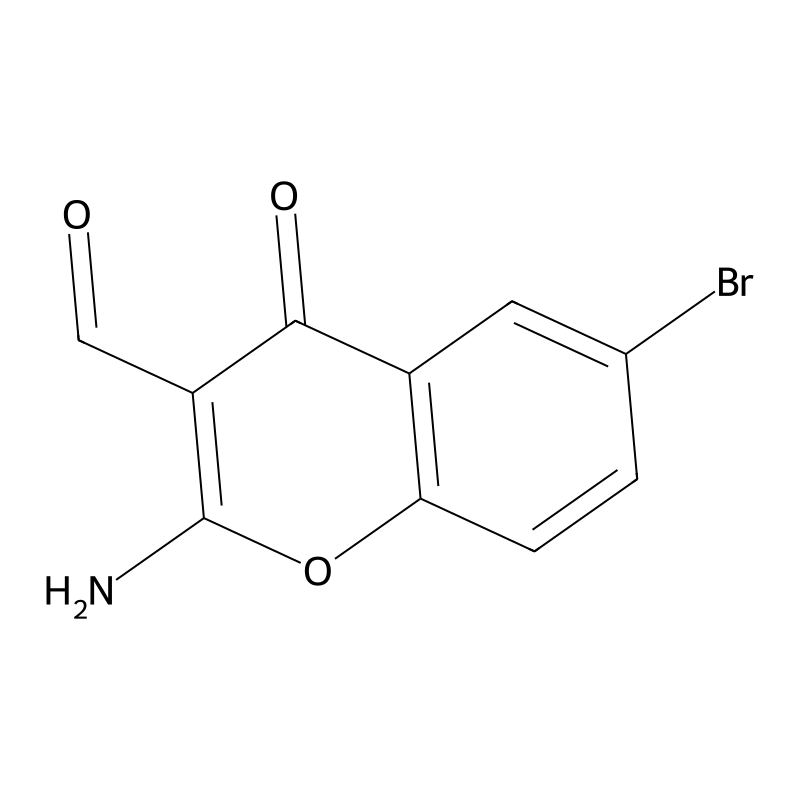

2-Amino-6-bromo-3-formylchromone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functional Molecules:

One potential application of 2-Amino-6-bromo-3-formylchromone lies in its use as a building block for the synthesis of more complex functional molecules. The presence of the amine (-NH2), bromine (-Br), and formyl (-CHO) groups offers various reactive sites for further chemical modification. For instance, a study describes the use of a similar molecule, 2-Amino-3-formylchromone, in the preparation of chiral Schiff base ligands Sigma-Aldrich: . These ligands can be further modified to create heterocyclic Schiff bases with potential antimicrobial activity [reference 3 in the Sigma-Aldrich product page linked above].

2-Amino-6-bromo-3-formylchromone is a synthetic organic compound belonging to the chromone family, characterized by a chromone backbone with an amino group at the 2-position, a bromo substituent at the 6-position, and a formyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 276.06 g/mol. The compound appears as a solid, typically yellow in color, and is soluble in organic solvents like ethanol and dimethyl sulfoxide, but less so in water .

The presence of the amino and formyl groups contributes to its reactivity and potential biological activity, making it of interest in medicinal chemistry and material science. The compound has been studied for its spectroscopic properties, including vibrational spectra obtained through Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, which provide insights into its molecular structure .

As with any new compound, proper safety precautions should be taken when handling 2-amino-6-bromo-3-formylchromone. Specific hazard information is not yet available, but the presence of a bromine atom suggests potential for skin and eye irritation. Always consult with a safety data sheet (SDS) for detailed handling and disposal procedures when information becomes available.

Limitations and Future Research

Research on 2-amino-6-bromo-3-formylchromone is limited. Future studies could explore:

- Development of synthetic routes for efficient production.

- Investigation of its biological activity and potential therapeutic applications.

- Determination of its physical and chemical properties.

- Evaluation of its safety profile.

- Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are significant in coordination chemistry and biological studies.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, allowing for the synthesis of derivatives with varied biological activities.

- Reduction Reactions: The formyl group can be reduced to an alcohol or further oxidized to carboxylic acids depending on the reagents used.

These reactions are essential for modifying the compound's structure to enhance its biological efficacy or to explore new applications .

2-Amino-6-bromo-3-formylchromone exhibits significant biological activities. Research indicates that it possesses antifungal properties, particularly against various strains of Candida, by inhibiting biofilm formation and yeast-to-hyphal transition . Additionally, studies have shown that derivatives of this compound may exhibit antibacterial properties and cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological exploration .

The presence of both amino and formyl groups enhances its interaction with biological targets, such as enzymes or receptors involved in disease pathways.

The synthesis of 2-amino-6-bromo-3-formylchromone typically involves several steps:

- Bromination: Starting from 3-formylchromone, bromination can be performed using bromine or brominating agents to introduce the bromo group at the 6-position.

- Amination: The introduction of an amino group can be achieved through nucleophilic substitution methods where an amine reacts with the brominated intermediate.

- Purification: The final product is usually purified using recrystallization techniques or chromatography methods.

These methods allow for high yields and purity levels necessary for biological testing and applications .

2-Amino-6-bromo-3-formylchromone has several applications across various fields:

- Pharmaceuticals: Due to its antifungal and antibacterial properties, it is being explored as a potential therapeutic agent.

- Material Science: Its unique structure allows for incorporation into polymers or other materials for specific functionalities.

- Analytical Chemistry: Used as a reagent in various analytical techniques due to its ability to form complexes with metals or other compounds.

Research continues into expanding its applications based on its reactivity and biological properties .

Interaction studies involving 2-amino-6-bromo-3-formylchromone have primarily focused on its binding affinity with biomolecules such as DNA and proteins. Molecular docking studies suggest that this compound can effectively bind to DNA, potentially leading to alterations in gene expression or enzyme activity. This property is particularly relevant in understanding its mechanism of action as an antimicrobial agent .

Additionally, studies have demonstrated that modifications of this compound can lead to enhanced interactions with target sites, paving the way for more effective drug design.

Several compounds share structural similarities with 2-amino-6-bromo-3-formylchromone. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-formylchromone | Amino at position 2; formyl at position 3 | Antibacterial, antifungal |

| 6-Bromo-3-formylchromone | Bromo at position 6; formyl at position 3 | Antifungal |

| 2-Amino-6-chloro-3-formylchromone | Amino at position 2; chloro at position 6 | Antimicrobial |

| Chromone | Basic chromone structure without substitutions | Varies widely |

The uniqueness of 2-amino-6-bromo-3-formylchromone lies in its specific combination of halogen (bromine), amino group, and aldehyde functionality which enhances its biological activity compared to other chromones that may lack one or more of these features .

| Substrate | Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Product Type |

|---|---|---|---|---|---|

| 3-Iodochromone | Palladium acetate/triphenylphosphine | 50 | 2-4 h | 40-92 | Chromone-3-carboxamides |

| 3-Formylchromone | Palladium-catalyzed | 80 | 30 min | 64-93 | Difunctionalized chromones |

| 6-Bromo-3-formylchromone | Palladium/ligand | 80-100 | 1-4 h | 62-99 | Ring-opened products |

| 3-Formyl-6-methylchromone | Palladium-based | 30 | 30 min-2 h | 86-95 | Alpha-aminophosphine oxides |

Condensation Reactions with Active Methylene Compounds

The condensation reactions of 2-amino-6-bromo-3-formylchromone with active methylene compounds represent fundamental transformations that exploit the electrophilic nature of the formyl group at the 3-position [7] [8]. These Knoevenagel-type condensations provide access to extended conjugated systems and serve as key intermediates for subsequent heterocyclic synthesis [7] [8].

3-Formylchromone readily reacts with malonic acid and its derivatives in the presence of pyridine as a base catalyst [7]. The reaction with malonic acid or diethyl malonate under reflux conditions affords (E)-beta-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids or ethyl acrylates, respectively [7]. These products demonstrate significant biological activity, particularly as histamine secretion inhibitors, making them valuable for the treatment of allergic diseases including bronchial asthma [7].

Condensation with cyanoacetic acid leads to the formation of (E)-beta-(4-oxo-4H-1-benzopyran-3-yl)acrylonitriles in yields ranging from fifty-six to seventy-four percent [7]. The reaction with malononitrile, as reported by Ellis, provides nitrile derivatives in seventy-two percent yield after just ten minutes of heating at forty-two degrees Celsius [7]. These rapid reaction conditions highlight the high reactivity of the formyl group toward active methylene compounds [7].

The condensation reactions have been successfully enhanced through microwave irradiation techniques, which significantly reduce reaction times while maintaining or improving yields [7] [8]. Microwave-assisted synthesis has proven particularly effective for condensations with barbituric acid derivatives and other heterocyclic active methylene compounds [7]. The reaction mechanism involves initial deprotonation of the active methylene compound, followed by nucleophilic attack on the formyl carbon and subsequent elimination of water [7].

Research has demonstrated that the reactivity pattern extends to various substituted chromones, with the electronic nature of substituents significantly influencing both reaction rates and product yields [7] [34]. Electron-withdrawing groups enhance the electrophilicity of the formyl carbon, accelerating condensation reactions, while electron-donating substituents have the opposite effect [34].

Table 2: Condensation Reactions with Active Methylene Compounds

| Active Methylene Compound | Base/Catalyst | Product Type | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Malonic acid | Pyridine | Beta-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids | Good | Reflux in pyridine |

| Diethyl malonate | Pyridine | Ethyl acrylates | Good | Reflux in pyridine |

| Cyanoacetic acid | Base | Beta-(4-oxo-4H-1-benzopyran-3-yl)acrylonitriles | 56-74 | Basic conditions |

| Malononitrile | Heat (42°C) | Nitrile derivatives | 72 | 10 min heating |

| Barbituric acid derivatives | Pyridine | Condensation products | Moderate to good | Reflux |

Nucleophilic Substitution at the 6-Bromo Position

The 6-bromo substituent in 2-amino-6-bromo-3-formylchromone serves as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups at this position [16]. The electronic activation provided by the electron-withdrawing chromone system facilitates these substitution reactions under relatively mild conditions [16].

Primary amines readily undergo nucleophilic substitution at the 6-bromo position, typically proceeding at room temperature in polar aprotic solvents such as acetonitrile [13]. The reaction mechanism follows the classical addition-elimination pathway for nucleophilic aromatic substitution, where the amine nucleophile attacks the carbon bearing the bromine substituent, forming a Meisenheimer intermediate that subsequently eliminates bromide [16]. This process shows high selectivity for substitution at the 6-position due to the electronic activation by the adjacent chromone system .

Secondary amines also participate in nucleophilic substitution reactions, though these transformations often require elevated temperatures around eighty degrees Celsius [13]. Under these conditions, the reactions can lead to the formation of enamine derivatives through subsequent rearrangement processes [13]. The temperature-dependent selectivity allows for control over the product distribution between simple substitution products and rearranged enamine derivatives [13].

Aromatic amines, including anilines and aromatic amino acids, exhibit more complex reactivity patterns at the 6-bromo position [30] [34]. These reactions often require acid catalysis and can proceed through either direct substitution or more complex pathways involving Schiff base formation followed by cyclization [30] [34]. The reaction of aromatic amino carboxylic acids with 6-substituted 3-formylchromones has been extensively studied, revealing that the product distribution between enamines and imines depends critically on reaction conditions, particularly pH and temperature [34].

Kinetic studies have revealed that the reaction rate decreases significantly when electron-donating groups are present on the aromatic amine nucleophile [34]. For example, the reaction rate of 3-formylchromone with 4-aminosalicylic acid is approximately fourteen times slower than with 3-aminosalicylic acid, attributed to the lower basicity of the nitrogen in the 4-amino derivative [34]. The reaction rate also varies with the nature of substituents on the chromone ring, following the order: hydrogen > nitro > chloro [34].

Table 3: Nucleophilic Substitution at the 6-Bromo Position

| Nucleophile Type | Reaction Conditions | Solvent | Product Formation | Selectivity |

|---|---|---|---|---|

| Primary amines | Room temperature | Acetonitrile | Substitution products | High |

| Secondary amines | 80°C | Acetonitrile | Enamine derivatives | Good |

| Anilines | Acid catalyzed | Ethanol | Schiff bases | Variable |

| Aromatic amino acids | 40.5°C | Alcohols | Enamines/Imines | pH dependent |

| Aminoalcohols | 80°C microwave | Acetonitrile | Aminomethylene chromanones | Temperature dependent |

Formyl Group Reactivity in Heterocyclic Annulation

The formyl group at the 3-position of 2-amino-6-bromo-3-formylchromone exhibits remarkable reactivity in heterocyclic annulation reactions, serving as a key electrophilic center for the construction of complex polycyclic systems [10] [11] [22]. This reactivity enables the formation of diverse heterocyclic frameworks through various cyclization strategies [10] [11].

Schiff base formation represents a fundamental reaction mode of the formyl group with primary amines, leading to imine intermediates that can undergo subsequent cyclization reactions [7] [30] . These Schiff bases serve as valuable precursors for the synthesis of nitrogen-containing heterocycles, including pyrimidines, quinolines, and azaxanthones [11] . The reaction typically proceeds under reflux conditions in ethanol or methanol, often with catalytic amounts of acetic acid to facilitate water elimination [30] .

The formyl group readily participates in Knoevenagel condensations with active methylene compounds, creating extended conjugated systems that can undergo further cyclization [7] [22]. These condensation products often serve as intermediates for the construction of complex polycyclic structures through subsequent ring-closing reactions [7] [22]. The ability of the formyl group to participate in both electrophilic and nucleophilic processes makes it a versatile synthetic handle for heterocyclic construction [22].

Michael addition reactions involving the formyl group have been extensively studied, particularly in the context of domino reactions with heterocyclic enamines [10]. These reactions proceed through initial nucleophilic attack on the chromone system, followed by ring-opening and subsequent cyclization involving the formyl group [10]. The regioselectivity of these cyclizations depends on the relative electrophilicity of the formyl group compared to other carbonyl functionalities in the molecule [22].

Aza-Michael addition processes represent another important reaction mode, where amino nucleophiles attack the chromone system with subsequent involvement of the formyl group in ring-rearrangement processes [28] [31]. These reactions can lead to complex rearrangement products through Addition-ring-opening-ring-closing mechanisms, ultimately providing access to chroman-2,4-dione frameworks [28] [31].

The heterocyclic annulation reactions involving the formyl group have been enhanced through the application of modern synthetic techniques, including microwave irradiation and visible light catalysis [35]. Visible-light-enabled cascade cross-dehydrogenative-coupling and cyclization reactions have been developed for the construction of alpha-chromone substituted alpha-amino acid derivatives, featuring wide reaction scope and mild reaction conditions [35].

Table 4: Formyl Group Reactivity in Heterocyclic Annulation

| Reaction Type | Partner Molecule | Product | Conditions | Applications |

|---|---|---|---|---|

| Schiff base formation | Primary amines | Imine derivatives | Reflux/Room temperature | Intermediate synthesis |

| Knoevenagel condensation | Active methylene compounds | Unsaturated compounds | Base catalyzed | Extended conjugation |

| Michael addition | Nucleophiles | Addition products | Mild conditions | Functionalization |

| Cyclization | Heterocyclic enamines | Fused heterocycles | Thermal/Microwave | Complex heterocycles |

| Aza-Michael addition | Amino compounds | Ring-opened intermediates | Base promoted | Ring rearrangement |

Byproduct Analysis and Reaction Optimization

The synthetic transformations of 2-amino-6-bromo-3-formylchromone require careful optimization to minimize byproduct formation and maximize yields of desired products [22] [28] [34]. Detailed analysis of reaction byproducts provides crucial insights into reaction mechanisms and guides optimization strategies [22] [28].

Temperature control represents a critical parameter in reaction optimization, as elevated temperatures can lead to decomposition products and unwanted side reactions [13] [34]. Kinetic studies have shown that reaction rates increase with temperature, but excessive heating can result in degradation of both starting materials and products [34]. The optimal temperature range typically falls between fifty and eighty degrees Celsius, depending on the specific transformation and substrate combination [13] [28].

Catalyst loading significantly influences both reaction efficiency and byproduct formation [2] [28]. Higher catalyst loadings generally improve conversion rates but can also promote competing side reactions [2]. The optimal catalyst loading typically ranges from five to ten mole percent for palladium-catalyzed transformations, balancing reaction efficiency with selectivity [2] [28]. Studies have shown that excessive catalyst concentrations can lead to over-reduction and other undesired pathways [28].

Solvent selection plays a crucial role in determining reaction outcomes and byproduct profiles [13] [34]. Polar aprotic solvents such as dimethylformamide and acetonitrile are generally preferred for nucleophilic substitution reactions, while alcoholic solvents are often suitable for condensation reactions [13] [34]. The choice of solvent can significantly affect the distribution between desired products and side products, particularly in reactions involving multiple competing pathways [34].

Base selection and concentration critically influence reaction selectivity and byproduct formation [28] [34]. Triethylamine and potassium carbonate are commonly employed bases that provide good selectivity while minimizing base-promoted side reactions [28]. The concentration of base must be carefully optimized, as insufficient base can lead to incomplete reactions, while excess base can promote unwanted side pathways [28] [34].

Reaction time optimization is essential for minimizing byproduct formation while ensuring complete conversion of starting materials [13] [22] [34]. Prolonged reaction times can lead to decomposition and ring-opened products, while insufficient reaction time results in incomplete conversion [22] [34]. Monitoring reaction progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables real-time optimization [34].

The analysis of common byproducts reveals several predominant decomposition pathways [22] [28]. Ring-opened products often result from nucleophilic attack on the chromone system under basic conditions [28]. Decomposition products typically arise from thermal degradation or over-oxidation processes [22]. Side reactions at the amino group can lead to unwanted condensation products or cyclization reactions .

Table 5: Reaction Optimization and Byproduct Analysis

| Parameter | Optimal Range | Effect on Yield | Common Byproducts | Minimization Strategy |

|---|---|---|---|---|

| Temperature | 50-80°C | Higher temperature increases rate | Decomposition products | Temperature control |

| Catalyst Loading | 5-10 mole percent | Higher loading improves conversion | Over-reduction | Optimized loading |

| Solvent | Polar aprotic | Dimethylformamide, acetonitrile preferred | Side reactions | Solvent screening |

| Reaction Time | 30 minutes-4 hours | Longer time may cause decomposition | Ring-opened products | Time optimization |

| Base | Triethylamine, potassium carbonate | Required for deprotonation | Base-promoted side products | Base selection |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant